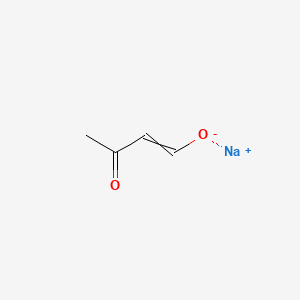
Sodium;3-oxobut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-oxobut-1-en-1-olate: is a chemical compound with the molecular formula C4H5NaO2 and a molecular weight of 108.07 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium;3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with 3-oxobut-1-en-1-ol under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: : Sodium;3-oxobut-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols .
Scientific Research Applications
Sodium;3-oxobut-1-en-1-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Sodium;3-oxobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-oxo-1-buten-1-olate
- Sodium 1-ethoxy-3-oxobut-1-en-1-olate
Comparison: : Sodium;3-oxobut-1-en-1-olate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications. For example, Sodium 3-oxo-1-buten-1-olate may have different oxidation and reduction properties due to its distinct structure .
Properties
Molecular Formula |
C4H5NaO2 |
|---|---|
Molecular Weight |
108.07 g/mol |
IUPAC Name |
sodium;3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C4H6O2.Na/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1 |
InChI Key |
XMAOLNHCOHNAHQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















